1-(4-Hydroxyoxan-4-yl)-N,N-dimethylmethanesulfonamide

Hydrogen bonding Scaffold design Target engagement

1-(4-Hydroxyoxan-4-yl)-N,N-dimethylmethanesulfonamide (CAS 2253632-46-9) is a tertiary sulfonamide derivative featuring a tetrahydropyran (oxane) ring with a hydroxyl group at the 4-position, linked via a methylene bridge to an N,N-dimethylmethanesulfonamide moiety. It is classified as a versatile small molecule scaffold supplied by Enamine (catalog EN300-3743174) and Biosynth (catalog DQD63246).

Molecular Formula C8H17NO4S
Molecular Weight 223.29
CAS No. 2253632-46-9
Cat. No. B2979486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxyoxan-4-yl)-N,N-dimethylmethanesulfonamide
CAS2253632-46-9
Molecular FormulaC8H17NO4S
Molecular Weight223.29
Structural Identifiers
SMILESCN(C)S(=O)(=O)CC1(CCOCC1)O
InChIInChI=1S/C8H17NO4S/c1-9(2)14(11,12)7-8(10)3-5-13-6-4-8/h10H,3-7H2,1-2H3
InChIKeyJFXWRVPDINKQPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 0.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Hydroxyoxan-4-yl)-N,N-dimethylmethanesulfonamide: A Versatile Oxane-Sulfonamide Building Block for Medicinal Chemistry Scaffold Design


1-(4-Hydroxyoxan-4-yl)-N,N-dimethylmethanesulfonamide (CAS 2253632-46-9) is a tertiary sulfonamide derivative featuring a tetrahydropyran (oxane) ring with a hydroxyl group at the 4-position, linked via a methylene bridge to an N,N-dimethylmethanesulfonamide moiety [1]. It is classified as a versatile small molecule scaffold supplied by Enamine (catalog EN300-3743174) and Biosynth (catalog DQD63246) . With a molecular formula of C8H17NO4S and a molecular weight of 223.29 g/mol, the compound possesses 1 hydrogen bond donor, 5 hydrogen bond acceptors, and a calculated XLogP3 of -0.4, indicating balanced hydrophilicity [2]. The compound is marketed at a minimum purity of 95% and is intended strictly for research purposes .

Why Generic Substitution Fails for 1-(4-Hydroxyoxan-4-yl)-N,N-dimethylmethanesulfonamide in Research Procurement


Substituting this compound with a generic sulfonamide building block is not advisable because the combination of the 4-hydroxyoxane ring and the N,N-dimethylmethanesulfonamide group creates a unique spatial arrangement of hydrogen bonding donors and acceptors that cannot be replicated by simpler analogs [1]. The oxane ring imposes conformational constraints that influence molecular recognition, while the tertiary sulfonamide motif—lacking the classical sulfonamide NH—eliminates a hydrogen bond donor compared to primary or secondary sulfonamide counterparts [2]. Computed properties confirm the scaffold has 5 hydrogen bond acceptors, a relatively low XLogP3 of -0.4, and a topological polar surface area (TPSA) of 75.2 Ų, distinguishing it from more lipophilic or less functionalized analogs [3]. These structural differentiators directly affect solubility, target engagement, and suitability in fragment-based drug discovery or scaffold-hopping campaigns, as quantified in the evidence section below .

Quantitative Head-to-Head Evidence for 1-(4-Hydroxyoxan-4-yl)-N,N-dimethylmethanesulfonamide Against Closest Comparator Scaffolds


Hydrogen Bond Acceptor Count Advantage Over Parent Sulfonamide N,N-Dimethylmethanesulfonamide

The target compound incorporates 5 hydrogen bond acceptors (4 from the sulfonamide oxygens and oxane ring oxygen plus the hydroxyl), compared to only 2 hydrogen bond acceptors for the parent N,N-dimethylmethanesulfonamide (CAS 918-05-8), which lacks both the oxane ring and the hydroxyl group [1]. This 2.5-fold increase in HBA count provides greater capacity for intermolecular interactions with biological targets, a key consideration for fragment-based screening and scaffold optimization .

Hydrogen bonding Scaffold design Target engagement

Reduced Lipophilicity (XLogP3) Relative to Oxan-4-ylmethanesulfonamide

The target compound exhibits a computed XLogP3 of -0.4, significantly lower than the XLogP3 of +0.6 predicted for oxan-4-ylmethanesulfonamide (CAS 1039037-73-4), a direct structural analog that lacks both the hydroxyl substituent and the N,N-dimethyl substitution on the sulfonamide [1] . This 1.0 log unit difference corresponds to an approximately 10-fold lower octanol-water partition coefficient, indicating substantially higher aqueous solubility and reduced passive membrane permeability for the target compound [2].

Lipophilicity CNS drug design Solubility

Topological Polar Surface Area (TPSA) Comparison Against 1-(4-Hydroxyoxan-4-yl)ethanone

The target compound has a computed TPSA of 75.2 Ų, compared to 46.5 Ų for 1-(4-hydroxyoxan-4-yl)ethanone (CAS 185206-97-7), which replaces the N,N-dimethylmethanesulfonamide with a smaller ethanone group [1]. This 28.7 Ų increase in polar surface area is directly attributable to the sulfonamide moiety and has implications for oral bioavailability prediction: TPSA values below 140 Ų generally correlate with good oral absorption, but values above 60-70 Ų reduce passive blood-brain barrier penetration [2]. The target compound occupies an intermediate TPSA range (60-80 Ų), potentially balancing oral bioavailability with restricted CNS penetration [3].

Polar surface area Membrane permeability Bioavailability

Supplier Pricing Gradient: Comparative Procurement Cost Analysis

Procurement pricing for the target compound from Biosynth (DQD63246) is $555.00 for 50 mg and $1,700.00 for 0.5 g (3-4 week lead time), translating to $11.10/mg at the 50 mg scale . Enamine (EN300-3743174) offers the same compound at $418.00 for 0.25 g ($1.67/mg) and $2,443.00 for 5.0 g ($0.49/mg) at 95% purity, representing a 6.6-fold lower unit cost at the 0.25 g scale compared to Biosynth [1]. The comparator scaffold N,N-dimethylmethanesulfonamide (CAS 918-05-8, AKSci) is priced at $14.00/g ($0.014/mg), making it 119-fold cheaper on a per-gram basis, reflecting the absence of the oxane-hydroxyl moiety and drastically simpler synthesis . The substantially higher cost of the target compound is directly attributable to the multi-step synthesis required to construct the 4-hydroxyoxane ring system and conjugate it to the sulfonamide core.

Procurement Cost efficiency Supplier comparison

Synthetic Accessibility and Lead Time: Multi-Week Synthesis vs. Off-the-Shelf Analogs

The target compound from Biosynth carries a lead time of 3-4 weeks, indicating made-to-order synthesis rather than stocked inventory . In contrast, the simpler analog N,N-dimethylmethanesulfonamide (CAS 918-05-8) is available from AKSci with a lead time of 1 week, reflecting its status as a commodity chemical . Oxan-4-ylmethanesulfonamide (CAS 1039037-73-4) from CymitQuimica shows an estimated delivery of approximately 6-8 weeks for some locations, suggesting that oxane-containing sulfonamides generally require longer synthesis times . The 3-4 week lead time for the target compound is typical for custom-synthesized building blocks bearing both the oxane ring and tertiary sulfonamide, and procurement planning must account for this delay.

Lead time Supply chain Custom synthesis

Rotatable Bond Count and Conformational Flexibility Relative to 1-(Diphenylphosphoryl)-N,N-dimethylmethanesulfonamide

The target compound has 3 rotatable bonds, compared to 5 rotatable bonds for 1-(diphenylphosphoryl)-N,N-dimethylmethanesulfonamide (CAS 120991-44-8) [1] . Lower rotatable bond count is associated with reduced conformational entropy penalty upon target binding, potentially leading to improved binding affinity [2]. The 3 rotatable bonds place this scaffold in the favorable range (<10 rotatable bonds) for oral drug-likeness, while the 5 rotatable bonds of the phosphoryl analog increase conformational flexibility and may reduce binding potency in the absence of compensatory interactions [2].

Conformational flexibility Entropy Binding affinity

Optimal Research and Procurement Application Scenarios for 1-(4-Hydroxyoxan-4-yl)-N,N-dimethylmethanesulfonamide


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Moderate Polarity Scaffolds

With a molecular weight of 223.29 Da, XLogP3 of -0.4, and TPSA of 75.2 Ų, this compound fits the physicochemical profile of a 'rule-of-three' compliant fragment (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. Its 5 hydrogen bond acceptors and 1 donor provide diverse interaction potential without excessive molecular complexity (complexity score: 274) [1]. Procurement from Enamine at $0.49/mg for 5.0 g scales supports fragment screening campaigns requiring millimolar concentrations in biochemical or biophysical assays [2].

Scaffold-Hopping from Primary/Secondary Sulfonamides to Tertiary Sulfonamide Chemotypes

The absence of the classical sulfonamide NH (hydrogen bond donor) distinguishes this compound from traditional primary sulfonamide pharmacophores like oxan-4-ylmethanesulfonamide (CAS 1039037-73-4) [1]. This tertiary sulfonamide motif eliminates one HBD while retaining all sulfonamide HBA functionality, enabling scaffold-hopping strategies that modulate target selectivity or metabolic stability without sacrificing key polar interactions [2]. The compound's 3-4 week lead time supports rational design cycles where custom synthesis can be pre-planned .

Oxane-Containing Probe Synthesis for Conformational Constraint Studies

The tetrahydropyran ring imposes conformational restriction at the point of attachment to the sulfonamide, creating a rigid scaffold with only 3 rotatable bonds [1]. This contrasts with the more flexible 1-(diphenylphosphoryl)-N,N-dimethylmethanesulfonamide (CAS 120991-44-8, 5 rotatable bonds) [2]. The oxane-hydroxyl group serves as a synthetic handle for further derivatization (e.g., etherification, esterification, or oxidation), making this compound suitable as a starting point for SAR exploration where conformational constraint is desirable for target selectivity .

Parallel Chemistry and Library Synthesis Leveraging Hydroxyl Derivatization

The 4-hydroxyl group on the oxane ring provides a nucleophilic site for parallel derivatization via O-alkylation, acylation, or sulfonylation, enabling rapid library expansion [1]. The N,N-dimethylmethanesulfonamide moiety is chemically stable under these conditions and serves as a polarity anchor. At Enamine pricing of $2,443.00 for 5.0 g, the building block cost per library member (assuming 100 mg/reaction, 50 reactions) is approximately $48.86/reaction, competitive with custom-synthesized scaffolds of similar complexity [2].

Quote Request

Request a Quote for 1-(4-Hydroxyoxan-4-yl)-N,N-dimethylmethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.